2-(7-ニトロ-2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)酢酸

概要

説明

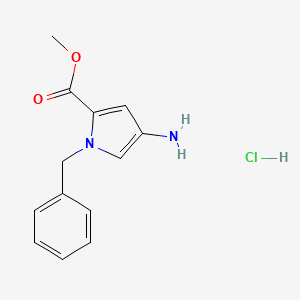

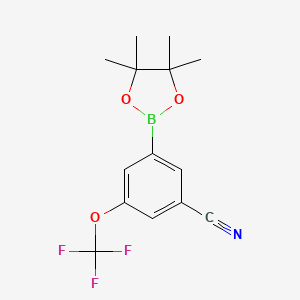

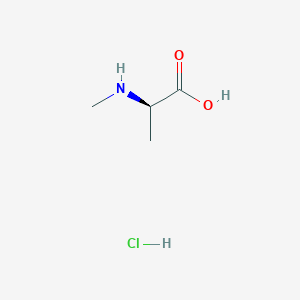

“2-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid” is a chemical compound with the CAS Number: 1267029-54-8 . It has a molecular weight of 239.18 . The IUPAC name for this compound is (7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9NO6/c12-10(13)4-6-3-8-9(17-2-1-16-8)5-7(6)11(14)15/h3,5H,1-2,4H2,(H,12,13) . This code provides a unique representation of the molecule’s structure.科学的研究の応用

酵素阻害研究

この化合物は、特定の酵素を阻害する可能性について研究されています。 例えば、コリンエステラーゼとリポキシゲナーゼの酵素の阻害作用は中程度から弱いことが示されています 。これらの酵素は様々な生理学的プロセスに関与しており、それらの阻害はアルツハイマー病や炎症性疾患などの治療に役立ちます。

抗菌性バイオフィルム阻害

研究によると、この分子は、特に枯草菌のバイオフィルムの成長を60.04%阻害することで、細菌のバイオフィルムに対して効果的であることが示されています 。バイオフィルムは、医療機器や産業用パイプラインにおける大きな問題であり、その形成を阻害できる薬剤を見つけることが不可欠です。

溶血活性

バイオフィルム阻害特性を調べたのと同じ研究では、溶血活性も評価されました 。溶血とは、赤血球の破壊を指し、これは治療用新規化合物の安全性評価における重要なパラメータです。

N-置換誘導体の合成

この化合物は、N-置換誘導体の合成における前駆体として役立ちます 。これらの誘導体は、潜在的な治療効果を持つ新しい医薬品の開発など、様々な用途を持っています。

アドレナリン作動性拮抗薬の合成

これは、α-およびβ-アドレナリン作動性拮抗薬として評価された立体異性体の合成に使用されてきました 。これらの拮抗薬は、高血圧や心不全などの心臓血管疾患の治療において重要です。

Safety and Hazards

将来の方向性

作用機序

Target of Action

Related compounds have been shown to exhibit antibacterial properties, suggesting potential targets within bacterial cells .

Mode of Action

It has been suggested that related compounds may interact with bacterial cells to inhibit biofilm formation

Biochemical Pathways

Given its potential antibacterial properties, it may interfere with pathways essential for bacterial growth and survival .

Result of Action

The compound has been shown to exhibit antibacterial properties, particularly against Bacillus subtilis and Escherichia coli, where it inhibited bacterial biofilm growth by 60.04% . This suggests that the compound may have potential applications as an antibacterial agent.

生化学分析

Biochemical Properties

2-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . The interaction with these enzymes suggests that 2-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid may influence the breakdown of acetylcholine and the metabolism of fatty acids, respectively. Additionally, the nitro group in the compound’s structure may participate in redox reactions, further affecting cellular metabolism.

Cellular Effects

The effects of 2-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid on various types of cells and cellular processes are significant. This compound has demonstrated antibacterial activity, inhibiting the growth of bacterial biofilms, particularly against Bacillus subtilis and Escherichia coli . The inhibition of biofilm formation suggests that 2-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid may interfere with cell signaling pathways and gene expression involved in biofilm development. Furthermore, the compound’s interaction with enzymes involved in lipid metabolism may influence cellular energy production and overall cellular metabolism.

Molecular Mechanism

At the molecular level, 2-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid exerts its effects through various mechanisms. The compound’s ability to inhibit cholinesterases and lipoxygenase enzymes suggests that it may bind to the active sites of these enzymes, preventing their normal function . This inhibition can lead to an accumulation of acetylcholine and altered fatty acid metabolism, impacting cellular signaling and energy production. Additionally, the nitro group in the compound’s structure may undergo redox reactions, generating reactive oxygen species that can further influence cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid may change over time due to its stability and degradation. The compound is typically stored at room temperature and is stable under normal conditions . Prolonged exposure to light or heat may lead to degradation, reducing its efficacy in biochemical assays. Long-term studies have shown that the compound’s antibacterial activity remains consistent over time, suggesting that it maintains its bioactivity in vitro .

Metabolic Pathways

2-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s inhibition of cholinesterases and lipoxygenase enzymes suggests its involvement in the metabolism of acetylcholine and fatty acids . Additionally, the nitro group may participate in redox reactions, influencing the cellular redox state and impacting metabolic flux. These interactions can lead to changes in metabolite levels and overall cellular metabolism.

特性

IUPAC Name |

2-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6/c12-10(13)4-6-3-8-9(17-2-1-16-8)5-7(6)11(14)15/h3,5H,1-2,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXBNHCODFVRXJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-N,N-Dimethyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine](/img/structure/B1426261.png)